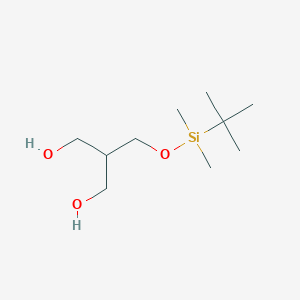
2-(((tert-Butyldimethylsilyl)oxy)methyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is a chemical compound with the molecular formula C10H24O3Si. It is a derivative of 1,3-propanediol, where one of the hydroxyl groups is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- can be synthesized through the silylation of 1,3-propanediol. The reaction typically involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
1,3-Propanediol+TBDMS-Cl→1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale silylation reactions using automated reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- primarily undergoes reactions typical of silyl-protected alcohols. These include:
Deprotection: Removal of the TBDMS group using fluoride ions (e.g., TBAF - tetrabutylammonium fluoride).
Substitution: Nucleophilic substitution reactions where the silyl group can be replaced by other functional groups.
Oxidation: Oxidation of the remaining hydroxyl group to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Deprotection: TBAF in THF (tetrahydrofuran) at room temperature.
Substitution: Various nucleophiles in the presence of a base.
Oxidation: PCC (pyridinium chlorochromate) or Swern oxidation conditions.
Major Products
Deprotection: 1,3-Propanediol.
Substitution: Depending on the nucleophile, products can vary widely.
Oxidation: 3-Hydroxypropionaldehyde or 3-Hydroxypropionic acid.
Applications De Recherche Scientifique
1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is used in various scientific research applications:
Organic Synthesis: As a protecting group for alcohols, it is used to prevent unwanted reactions at the hydroxyl site during multi-step synthesis.
Medicinal Chemistry: Used in the synthesis of complex molecules, including potential pharmaceuticals.
Material Science: Utilized in the preparation of advanced functional materials, including polymers and coatings.
Mécanisme D'action
The primary mechanism of action for 1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- involves the stabilization of the hydroxyl group through silylation. The TBDMS group provides steric hindrance, protecting the hydroxyl group from nucleophilic attack and oxidation. This allows for selective reactions at other sites of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-
- 1,3-Propanediol, 2-methyl-, diacetate
Uniqueness
Compared to other silyl-protected alcohols, 1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- offers a balance of stability and ease of deprotection. The TBDMS group is more stable than other silyl groups like trimethylsilyl (TMS), making it suitable for reactions requiring harsher conditions.
Propriétés
Numéro CAS |
882167-78-4 |
|---|---|
Formule moléculaire |
C10H24O3Si |
Poids moléculaire |
220.38 g/mol |
Nom IUPAC |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]propane-1,3-diol |
InChI |
InChI=1S/C10H24O3Si/c1-10(2,3)14(4,5)13-8-9(6-11)7-12/h9,11-12H,6-8H2,1-5H3 |
Clé InChI |
VIRVEAMJWGXROR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



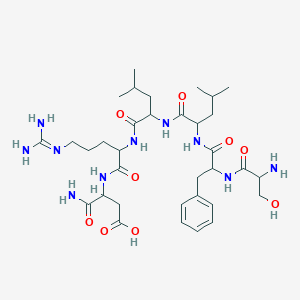
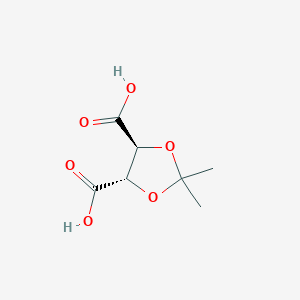
![6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one](/img/structure/B14803323.png)
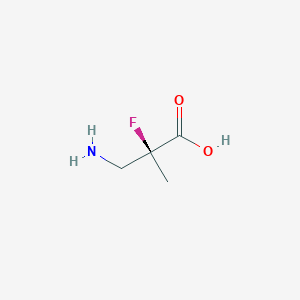
![(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803332.png)
![4-[2-(dicyclopropylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B14803340.png)
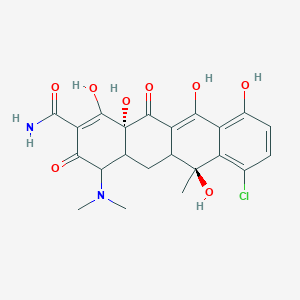
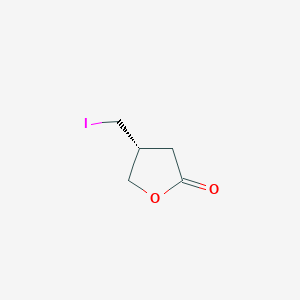
![[2-[1-[1-[(2R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B14803370.png)
![(4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole]](/img/structure/B14803376.png)

![N'-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide](/img/structure/B14803400.png)
![2,2-diphenyl-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14803406.png)
